1-N-cyclopropylbenzene-1,2-diamine dihydrochloride

Descripción

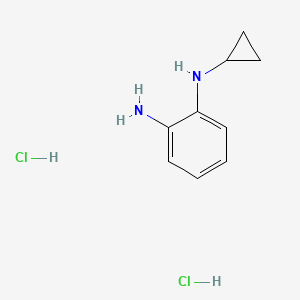

1-N-cyclopropylbenzene-1,2-diamine dihydrochloride is a substituted benzene derivative featuring a cyclopropyl group attached to one of the amine groups on a 1,2-diaminobenzene backbone, with two hydrochloride counterions. This compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical impurity studies and synthetic chemistry . The cyclopropyl substituent introduces steric strain and unique electronic properties, which may influence its reactivity and biological interactions compared to simpler analogs.

Propiedades

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-4-9(8)11-7-5-6-7;;/h1-4,7,11H,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMVKIFWAUYWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-63-5 | |

| Record name | 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride typically involves the reaction of cyclopropylamine with benzene-1,2-diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

1-N-cyclopropylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form cyclopropyl-substituted anilines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclopropyl-substituted anilines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-N-cyclopropylbenzene-1,2-diamine dihydrochloride is a chemical compound with diverse applications in scientific research, including its use as a building block in synthesizing complex organic molecules, and its study for potential biological activities, such as antimicrobial and anticancer properties. Research is also being done to explore its potential as a therapeutic agent in various diseases.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a fundamental building block in creating more complex organic molecules.

- Biology The compound is investigated for its potential biological activities, which include both antimicrobial and anticancer properties. Preliminary studies have shown it can induce apoptosis in cancer cell lines by modulating pathways.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of This compound typically involves reacting cyclopropylamine with benzene-1,2-diamine under controlled conditions, in the presence of hydrochloric acid to form the dihydrochloride salt. In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory, optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction parameters.

Products Formed

The major products formed from This compound include:

- Oxidation Quinones and related compounds.

- Reduction Cyclopropyl-substituted anilines.

- Substitution Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of 1-N-cyclopropylbenzene-1,2-diamine dihydrochloride with related compounds derived from the evidence:

Key Findings

Substituent Effects

- Cyclopropyl vs. Methyl ( vs. Target Compound): The cyclopropyl group in the target compound introduces greater steric hindrance and ring strain compared to the methyl group in Telmisartan Impurity 3. This may reduce solubility in nonpolar solvents but enhance interactions with hydrophobic binding pockets in biological systems.

- Aromatic vs. Aliphatic Backbones ( vs. Target Compound) : The benzene ring in the target compound enables π-π stacking interactions, which are absent in the aliphatic cyclopropane backbone of (trans)-cyclopropane-1,2-diamine dihydrochloride. This difference is critical in drug design for target specificity .

Research Implications and Limitations

The molecular weight discrepancy in (386.15 g/mol) likely pertains to another compound in the same entry, necessitating further verification. Future studies should focus on:

- Solubility and Stability : Comparative studies with N1-methyl and cyclopropane-diamine analogs.

- Biological Activity : Screening for kinase inhibition or receptor binding, leveraging the cyclopropyl group’s unique geometry.

Actividad Biológica

1-N-Cyclopropylbenzene-1,2-diamine dihydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and applications in research and medicine.

- Molecular Formula : C9H12N2·2HCl

- Molecular Weight : 198.12 g/mol

- CAS Number : 1955541-63-5

The compound features a cyclopropyl group attached to a benzene ring with two amino groups at the 1 and 2 positions, which significantly influences its reactivity and biological interactions .

This compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and alter cellular signaling pathways, leading to various biological effects.

Target Interactions

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The compound's ability to interact with proteins involved in apoptosis suggests a promising avenue for cancer therapy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .

Evaluation of Anticancer Potential

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's bioavailability is influenced by factors such as solubility, stability in biological fluids, and the ability to cross cellular membranes. Early studies suggest that it has moderate solubility in aqueous solutions, which may affect its absorption profile.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| N1-Cyclopropyl-1,2-benzenediamine Dihydrochloride | Similar structure | Potentially similar activities |

| Cyclopropylamine Derivatives | Varies | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.